![molecular formula C12H17NO2 B114164 N-Acetyl-(+)-Pseudoephedrine CAS No. 84472-25-3](/img/structure/B114164.png)
N-Acetyl-(+)-Pseudoephedrine
Overview
Description
N-Acetyl-(+)-Pseudoephedrine is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and an acetamide group
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of rac N-Acetyl-Pseudoephedrine involve its absorption, distribution, metabolism, and excretion (ADME). Pseudoephedrine, the parent compound of rac N-Acetyl-Pseudoephedrine, is known to be active after oral administration and is easily absorbed from the gastrointestinal tract . The onset of action occurs after 30 minutes, and the drug reaches its maximum concentration in the blood between 1 to 4 hours
Result of Action
The molecular and cellular effects of rac N-Acetyl-Pseudoephedrine’s action are primarily related to its sympathomimetic effects. By binding to and activating alpha and beta adrenergic receptors, it stimulates a response that results in vasoconstriction, increased heart rate, and bronchial muscle dilation . These effects make it useful in treating conditions such as nasal and sinus congestion, as well as allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(+)-Pseudoephedrine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1S,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-(+)-Pseudoephedrine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Pharmacological Properties
N-Acetyl-(+)-pseudoephedrine exhibits several pharmacological effects that make it suitable for therapeutic use:
- Nasal Decongestion : It acts as a decongestant by stimulating alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa, which reduces swelling and congestion .
- CNS Effects : Unlike its parent compound, this compound has reduced central nervous system (CNS) stimulant effects, making it potentially safer for certain populations, such as children and the elderly .
Respiratory Conditions
This compound is primarily used in treating respiratory conditions characterized by nasal congestion, such as:
- Common Cold : Clinical studies indicate that pseudoephedrine effectively alleviates nasal congestion associated with the common cold in pediatric populations. A randomized controlled trial demonstrated significant improvement in nasal congestion severity scores among children treated with pseudoephedrine compared to placebo .
Study | Population | Intervention | Outcome |
---|---|---|---|
Taverner (1999) | Children (6-11 years) | Pseudoephedrine 30 mg | Reduced nasal congestion severity (p=0.029) |
Eccles et al. (2008) | Adults | Pseudoephedrine vs. placebo | Improved subjective symptom scores |
Allergic Rhinitis
This compound has been studied for its efficacy in allergic rhinitis, often in combination with antihistamines like triprolidine. Research indicates improved symptom relief when used together .
Performance Enhancement
Research into the effects of pseudoephedrine on athletic performance has shown mixed results. While some studies suggest potential benefits in endurance activities, others indicate no significant performance enhancement:
Study | Population | Dosage | Performance Outcome |
---|---|---|---|
Hodges et al. (2006) | Trained cyclists | 2.5 mg/kg | No significant effect on performance |
Gill et al. (2000) | Male athletes | 120 mg | Increase in heart rate but no performance gain |
Safety and Side Effects
The safety profile of this compound is generally favorable, with adverse effects being mild and transient:
- Common Side Effects : Include insomnia, nervousness, and somnolence, particularly in pediatric populations .
- Serious Adverse Events : Rarely reported but include cardiovascular effects due to vasoconstriction.
Case Study 1: Pediatric Use
A multicenter study involving children aged 6 to 11 years found that pseudoephedrine significantly reduced nasal congestion over the first eight hours post-administration. The study emphasized the importance of appropriate dosing based on population pharmacokinetics .
Case Study 2: Performance Trials
In trials assessing the impact of pseudoephedrine on athletic performance, researchers observed an increase in heart rate without corresponding improvements in exercise capacity or endurance, suggesting that while it may stimulate certain physiological responses, it does not enhance overall athletic performance .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-ethylacetamide
- N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-propylacetamide
- N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-butylacetamide
Uniqueness
N-Acetyl-(+)-Pseudoephedrine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
N-Acetyl-(+)-Pseudoephedrine is a derivative of pseudoephedrine, a widely used nasal decongestant. This compound exhibits various biological activities that are of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, therapeutic applications, and relevant case studies.
This compound primarily acts as an α-adrenergic agonist , leading to vasoconstriction in the nasal mucosa. This action reduces blood flow and consequently decreases nasal congestion. The compound also exhibits β2-adrenergic activity , which may contribute to its bronchodilatory effects, although this is less pronounced than its vasoconstrictive properties .
Biological Activity
The biological activity of this compound can be summarized as follows:
Clinical Studies
- Efficacy in Nasal Congestion : A multicenter study demonstrated that pseudoephedrine significantly reduced nasal congestion severity in children aged 6 to 11 years compared to placebo. The study reported a least squares mean difference of 1.2 in congestion severity scores between treatment groups over an 8-hour period post-dosing .
- Anti-Arthritic Effects : A study investigating the anti-inflammatory properties of pseudoephedrine found significant reductions in paw volume and arthritic scores in CFA-induced arthritis models. The compound suppressed the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-4 and IL-10 .
In Vitro Studies
Research has shown that this compound can modulate various biological pathways:
- Cytokine Modulation : In vitro studies indicated that the compound could alter cytokine profiles, reducing inflammation markers associated with rheumatoid arthritis .
- Cell Viability Assays : High-throughput screening methods have been employed to assess the cytotoxicity and selectivity of this compound against various cell lines, indicating its potential safety profile for therapeutic use .
Safety and Adverse Effects
While generally considered safe, pseudoephedrine can cause side effects such as insomnia, dizziness, and increased heart rate. In clinical trials, adverse events were reported at similar rates between treatment and placebo groups, suggesting a favorable safety profile for this compound when used at recommended doses .
Properties
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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